molecular formula C11H11BrN2O7S B11490698 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid

4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid

Cat. No.: B11490698
M. Wt: 395.19 g/mol
InChI Key: FGOZMBHGIQGSEL-UHFFFAOYSA-N
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Description

4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid is a complex organic compound that features a bromine atom, a morpholine ring, a sulfonyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. The process begins with the nitration of a benzoic acid derivative, followed by bromination. The introduction of the morpholine ring and sulfonyl group is achieved through nucleophilic substitution reactions. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The sulfonyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • Amino derivatives from the reduction of the nitro group.
  • Substituted benzoic acids from nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzamide
  • 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrophenol

Comparison: Compared to similar compounds, 4-Bromo-3-(morpholin-4-ylsulfonyl)-5-nitrobenzoic acid is unique due to its benzoic acid core, which imparts distinct chemical properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H11BrN2O7S

Molecular Weight

395.19 g/mol

IUPAC Name

4-bromo-3-morpholin-4-ylsulfonyl-5-nitrobenzoic acid

InChI

InChI=1S/C11H11BrN2O7S/c12-10-8(14(17)18)5-7(11(15)16)6-9(10)22(19,20)13-1-3-21-4-2-13/h5-6H,1-4H2,(H,15,16)

InChI Key

FGOZMBHGIQGSEL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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